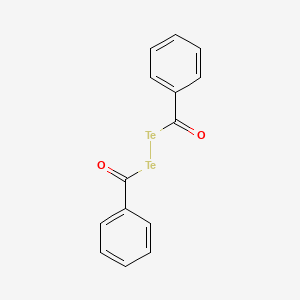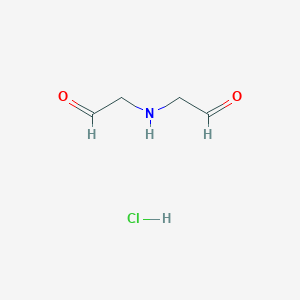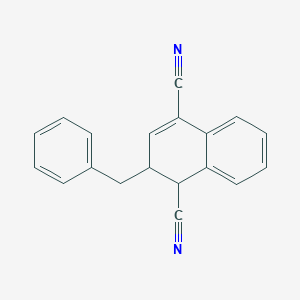
2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of benzyl and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile typically involves the photochemical reaction between 1,4-naphthalenedicarbonitrile and toluene in acetonitrile. The reaction conditions include the use of light to initiate the photochemical process, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, light intensity, and solvent concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, depending on the specific reaction pathway and conditions .
Scientific Research Applications
2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electron and proton transfer processes, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, resulting in various biochemical effects .
Comparison with Similar Compounds
- 1-Benzyl-1,2-dihydro-1,4-naphthalenedicarbonitrile
- 4-Benzyl-1-naphthalencarbonitrile
- 6,11-Dicyano-5,11-methano-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene
Comparison: 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is unique due to its specific substitution pattern and the presence of both benzyl and dicarbonitrile groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
116519-28-9 |
|---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
2-benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile |
InChI |
InChI=1S/C19H14N2/c20-12-16-11-15(10-14-6-2-1-3-7-14)19(13-21)18-9-5-4-8-17(16)18/h1-9,11,15,19H,10H2 |
InChI Key |
LZVSBTLVHASVIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2C=C(C3=CC=CC=C3C2C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)

![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
silane](/img/structure/B14306216.png)
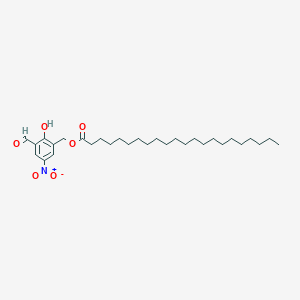
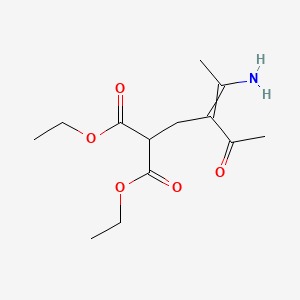


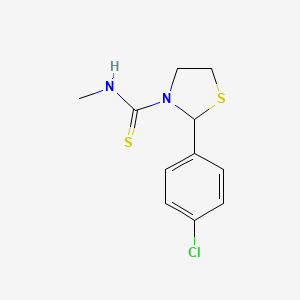
![Spiro[cyclohexane-3,9'-fluorene]-1-one](/img/structure/B14306258.png)
